For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (+/-)-Praeruptorin A: Chemical Structure and Properties
Introduction
(+/-)-Praeruptorin A is a racemic mixture of the enantiomers (+)-praeruptorin A and (-)-praeruptorin A, a natural pyranocoumarin (B1669404) isolated from the roots of Peucedanum praeruptorum Dunn. This plant has a long history of use in traditional Chinese medicine for treating respiratory ailments such as cough and asthma. Modern pharmacological research has revealed that (+/-)-Praeruptorin A possesses a range of biological activities, including vasorelaxant, anti-inflammatory, neuroprotective, and potential anti-cancer effects, making it a compound of significant interest for drug discovery and development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, pharmacological activities, and the underlying molecular mechanisms.
Chemical Structure and Physicochemical Properties
(+/-)-Praeruptorin A is a diester of cis-khellactone. The presence of two stereogenic centers at the C-9 and C-10 positions of the dihydropyran ring results in the existence of enantiomeric forms.
Chemical Structure
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IUPAC Name: [rel-(9R,10S)-10-(acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (2Z)-2-methylbut-2-enoate
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Molecular Formula: C₂₁H₂₂O₇
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Molecular Weight: 386.4 g/mol [1]
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CAS Number: 73069-25-7
Physicochemical Properties
The following table summarizes the key physicochemical properties of (+/-)-Praeruptorin A.
| Property | Value | Reference |
| Molecular Weight | 386.4 g/mol | [1] |
| Molecular Formula | C₂₁H₂₂O₇ | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Boiling Point | 486.8 ± 45.0 °C at 760 mmHg | [2] |
| Flash Point | 211.5 ± 28.8 °C | [2] |
| Refractive Index | 1.574 | [2] |
| Solubility | Soluble in DMSO and ethanol; Insoluble in water. | |
| XLogP3 | 4.18 | [2] |
Pharmacological Properties and Mechanism of Action
(+/-)-Praeruptorin A exhibits a variety of pharmacological effects, primarily attributed to its ability to modulate calcium channels and key signaling pathways involved in inflammation and cellular regulation.
Pharmacological Activities
The biological activities of (+/-)-Praeruptorin A are summarized in the table below, with specific quantitative data where available.
| Biological Activity | Assay | Model | IC₅₀ / pEC₅₀ | Reference |
| Vasorelaxation | Phenylephrine-induced contraction | Isolated rat thoracic aorta rings | pEC₅₀ = 5.63 ± 0.15 (endothelium-intact) | [3] |
| Phenylephrine-induced contraction | Isolated rat thoracic aorta rings | pEC₅₀ = 4.83 ± 0.14 (endothelium-denuded) | [3] | |
| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW264.7 macrophages | Significant inhibition at various concentrations | [4] |
| Calcium Channel Blockade | Ca²⁺-induced contraction | Isolated rat thoracic aorta | - | |
| Anti-cancer | - | - | - | |
| Neuroprotection | - | - | - |
Mechanism of Action
The primary mechanisms of action for (+/-)-Praeruptorin A involve:
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Calcium Channel Blockade: It acts as a calcium channel blocker, inhibiting the influx of Ca²⁺ into smooth muscle cells, which contributes to its vasorelaxant effects.
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Modulation of the NO/cGMP Pathway: (+/-)-Praeruptorin A induces vasodilation in an endothelium-dependent manner, at least in part, by stimulating the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.
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Inhibition of the NF-κB Pathway: It exerts anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This involves preventing the degradation of the inhibitory protein IκB-α and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.[4][5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of (+/-)-Praeruptorin A.
Vasorelaxation Assay in Isolated Rat Thoracic Aorta
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Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in cold Krebs-Henseleit (K-H) solution. The aorta is cleaned of connective tissue and cut into rings (3-4 mm in length). For some experiments, the endothelium is mechanically removed.
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Krebs-Henseleit Solution Composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.[6] The solution is continuously gassed with 95% O₂ and 5% CO₂ to maintain a pH of 7.4 at 37°C.[6]
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Experimental Setup: Aortic rings are mounted in organ baths containing K-H solution maintained at 37°C and aerated with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.
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Protocol:
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The rings are equilibrated for 60-90 minutes under a resting tension of 1.5-2.0 g, with the K-H solution being changed every 15-20 minutes.
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The viability of the rings and the presence of functional endothelium are assessed by contracting the rings with phenylephrine (B352888) (PE, 1 µM) followed by relaxation with acetylcholine (B1216132) (ACh, 10 µM).
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After a washout period, the rings are pre-contracted with PE (1 µM).
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Once a stable contraction is achieved, cumulative concentrations of (+/-)-Praeruptorin A are added to the organ bath to obtain a concentration-response curve.
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To investigate the mechanism of action, rings can be pre-incubated with inhibitors such as L-NAME (an eNOS inhibitor) or ODQ (a guanylyl cyclase inhibitor) before pre-contraction with PE.[3][7]
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Data Analysis: The relaxation responses are expressed as a percentage of the PE-induced contraction. The pEC₅₀ (-log EC₅₀) values are calculated from the concentration-response curves.
NF-κB Inhibition Assay in Macrophages
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Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.
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Nitric Oxide (NO) Production Assay:
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Cells are seeded in 96-well plates and allowed to adhere overnight.
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The cells are pre-treated with various concentrations of (+/-)-Praeruptorin A for 1 hour.
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Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).
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After 24 hours of incubation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.[5]
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Western Blot Analysis for NF-κB Pathway Proteins:
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Cells are treated with (+/-)-Praeruptorin A and/or LPS as described above.
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Cytoplasmic and nuclear protein extracts are prepared.
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Protein concentrations are determined using a BCA protein assay.
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Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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The membranes are blocked and then incubated with primary antibodies against p65, phospho-p65, IκB-α, and a loading control (e.g., β-actin or Lamin B1).
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After washing, the membranes are incubated with HRP-conjugated secondary antibodies.
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Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]
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Quantitative Real-Time PCR (qRT-PCR) for Pro-inflammatory Gene Expression:
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Total RNA is extracted from treated cells using TRIzol reagent.
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cDNA is synthesized from the RNA.
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qRT-PCR is performed using SYBR Green master mix and primers for target genes such as TNF-α, IL-1β, and iNOS, with GAPDH or β-actin as an internal control.[5]
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Signaling Pathways and Workflows
Inhibitory Effect of (+/-)-Praeruptorin A on the NF-κB Signaling Pathway
Vasorelaxant Effect of (+/-)-Praeruptorin A via the NO-cGMP Pathway
Experimental Workflow for Investigating Vasorelaxant Properties
Pharmacokinetics and Metabolism
Studies in rats have shown that dl-praeruptorin A is rapidly distributed and eliminated from plasma.[8] The elimination half-life in rats is approximately 57-61 minutes.[8] The major distribution tissues are the spleen, heart, and lung, and it can cross the blood-brain barrier.[8] The compound is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A1 and CYP3A2 being the main isozymes involved in rats.[9] The metabolism is stereoselective, with the two enantiomers exhibiting different metabolic profiles and rates. Excretion of the unchanged drug in urine, feces, and bile is low, suggesting extensive metabolism.[8]
Conclusion
(+/-)-Praeruptorin A is a promising natural product with a well-defined chemical structure and a range of interesting pharmacological properties. Its ability to act as a calcium channel blocker and to modulate the NO/cGMP and NF-κB signaling pathways provides a strong basis for its observed vasorelaxant and anti-inflammatory effects. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in cardiovascular and inflammatory diseases. Further studies are warranted to fully elucidate its clinical utility and to explore the distinct pharmacological profiles of its individual enantiomers.
References
- 1. Praeruptorin A | C21H22O7 | CID 38347607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Endothelium-dependent vasorelaxant effects of praeruptorin a in isolated rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Praeruptorin A inhibits lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Endothelium-dependent vasorelaxant effects of praeruptorin a in isolated rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, tissue distribution and excretion study of dl-praeruptorin A of Peucedanum praeruptorum in rats by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of dl-praeruptorin A after single-dose intravenous administration to rats with liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
